3-Bromo-4,5-difluorobenzoic acid

説明

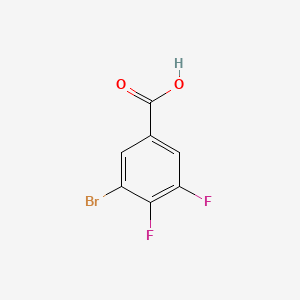

3-Bromo-4,5-difluorobenzoic acid: is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms at specific positions

作用機序

Target of Action

Similar compounds have been known to target enzymes like cytochrome p450 . These enzymes play a crucial role in the metabolism of organic compounds.

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom, which can be resonance stabilized .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially influencing its bioavailability.

Result of Action

It’s worth noting that the compound’s potential to interact with enzymes like cytochrome p450 could result in changes in the metabolism of organic compounds .

Action Environment

The action of 3-Bromo-4,5-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, sealed environment at room temperature . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

生化学分析

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

The molecular mechanism of 3-Bromo-4,5-difluorobenzoic acid involves reactions at the benzylic position . In these reactions, a free radical is formed, which can then interact with other molecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production .

化学反応の分析

Types of Reactions

3-Bromo-4,5-difluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.

Common Reagents and Conditions

Organolithium Compounds: Used for substitution reactions at low temperatures (e.g., -78°C) in solvents like tetrahydrofuran.

Palladium Catalysts: Employed in coupling reactions under mild conditions with organoboron reagents.

Major Products Formed

Substituted Benzoic Acids: Resulting from substitution reactions.

Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.

科学的研究の応用

3-Bromo-4,5-difluorobenzoic acid has diverse applications in scientific research:

類似化合物との比較

Similar Compounds

Uniqueness

3-Bromo-4,5-difluorobenzoic acid is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

生物活性

3-Bromo-4,5-difluorobenzoic acid (CAS Number: 1244642-73-6) is a fluorinated benzoic acid derivative that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFO

- Molecular Weight : 227.00 g/mol

- Melting Point : 118-122 °C

- Boiling Point : 291.3 °C

- Density : 1.9 g/cm³

The compound features a benzene ring substituted with bromine and two fluorine atoms, which significantly influence its reactivity and biological properties.

This compound is known to interact with various biological targets, primarily through:

- Enzyme Inhibition : Similar compounds have been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of halogen substituents can enhance binding affinity and selectivity towards these enzymes.

- Reactivity : The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbon atoms adjacent to the bromine and fluorine substituents. This reactivity allows it to participate in various biochemical pathways.

Cytotoxicity and Cellular Effects

The compound has been associated with cytotoxic effects in certain cell lines. For instance, it can cause skin irritation and respiratory issues upon exposure, indicating a need for careful handling in laboratory settings.

Case Studies and Research Findings

- Antiparasitic Activity : A study focusing on structurally similar compounds reported their effectiveness against malaria parasites. While direct evidence for this compound was not provided, the findings suggest that modifications in benzoic acid derivatives can lead to enhanced antiparasitic properties .

- Pharmacokinetics : The compound has shown favorable pharmacokinetic properties such as high gastrointestinal absorption and blood-brain barrier permeability, which are critical for drug development.

- Chemical Reactions : In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules through reactions like Suzuki-Miyaura coupling.

Data Table: Biological Activity Summary

特性

IUPAC Name |

3-bromo-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNICLVOHJWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717829 | |

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244642-73-6 | |

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。